(1S,2S)-2-Methylcyclopentanaminehydrochloride

Description

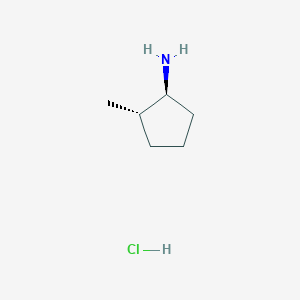

(1S,2S)-2-Methylcyclopentanamine hydrochloride (CAS 5454-76-2) is a chiral amine derivative with a cyclopentane backbone substituted with a methyl group at the C2 position. Its molecular formula is C6H14ClN, with a molecular weight of 135.64 g/mol . It is commercially available as a hydrochloride salt to enhance stability and solubility .

Properties

CAS No. |

104485-20-3 |

|---|---|

Molecular Formula |

C6H14ClN |

Molecular Weight |

135.63 g/mol |

IUPAC Name |

(1S,2S)-2-methylcyclopentan-1-amine;hydrochloride |

InChI |

InChI=1S/C6H13N.ClH/c1-5-3-2-4-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 |

InChI Key |

UEWUQJCETUWGDX-GEMLJDPKSA-N |

Isomeric SMILES |

C[C@H]1CCC[C@@H]1N.Cl |

Canonical SMILES |

CC1CCCC1N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Methylcyclopentanaminehydrochloride typically involves the reduction of a suitable precursor, such as a ketone or an imine, followed by the introduction of the amine group. One common method involves the catalytic hydrogenation of 2-methylcyclopentanone in the presence of a chiral catalyst to obtain the desired stereoisomer. The reaction conditions often include the use of hydrogen gas at elevated pressures and temperatures, along with a chiral catalyst such as a rhodium or ruthenium complex.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of immobilized catalysts and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Methylcyclopentanaminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

(1S,2S)-2-Methylcyclopentanaminehydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: It is investigated for its potential therapeutic effects and as an intermediate in drug development.

Industry: The compound is utilized in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (1S,2S)-2-Methylcyclopentanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexane Derivatives

(1S,2R)-2-Methylcyclohexanamine Hydrochloride (CAS 79389-39-2)

- Structure : Cyclohexane ring with methyl group at C2 and (1S,2R) stereochemistry.

- Molecular Formula : C7H16ClN; Molecular Weight : 149.66 g/mol .

- Key Differences: Larger ring size (cyclohexane vs. cyclopentane) increases steric bulk and reduces ring strain.

- Applications : Used in asymmetric catalysis and as a precursor for bioactive molecules .

Cyclopropane Derivatives

(1S,2S)-1-(Naphthalen-2-ylmethyl)-2-phenylcyclopropan-1-amine Hydrochloride

- Structure : Cyclopropane ring substituted with naphthylmethyl and phenyl groups; (1S,2S) configuration.

- Molecular Formula : C20H20ClN; Molecular Weight : 309.8 g/mol .

- Key Differences :

- Rigid cyclopropane ring introduces significant steric constraints and electronic effects.

- Aromatic substituents enhance lipophilicity, influencing bioavailability and receptor interactions.

- Applications : Investigated as an inhibitor in drug discovery due to its structural rigidity .

Functionalized Cyclopentane Derivatives

(1S,2S,4R)-4-Amino-2-(hydroxymethyl)cyclopentanol Hydrochloride (CAS 1951424-77-3)

- Structure: Cyclopentane ring with amino, hydroxymethyl, and hydroxyl groups; (1S,2S,4R) stereochemistry.

- Molecular Formula: C6H14ClNO2; Molecular Weight: 167.63 g/mol .

- Key Differences: Polar functional groups (hydroxyl, hydroxymethyl) increase water solubility compared to the non-polar methyl group in the target compound. Multi-chiral centers enable diverse interactions in biological systems.

- Applications: Potential use in glycosidase inhibitors or antiviral agents .

Ester-Containing Derivatives

Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate Hydrochloride (CAS 180979-18-4)

- Structure: Cyclohexane ring with ethyl ester and amino groups; (1S,2S) configuration.

- Molecular Formula: C9H18ClNO2; Molecular Weight: 207.70 g/mol .

- Key Differences :

- Ester group introduces hydrolytic instability but provides a handle for further chemical modifications.

- Larger molecular weight due to the ester moiety.

- Applications : Intermediate in peptide synthesis or prodrug design .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications |

|---|---|---|---|---|---|

| (1S,2S)-2-Methylcyclopentanamine HCl | 5454-76-2 | C6H14ClN | 135.64 | Cyclopentane, methyl, (1S,2S) | Asymmetric synthesis, intermediates |

| (1S,2R)-2-Methylcyclohexanamine HCl | 79389-39-2 | C7H16ClN | 149.66 | Cyclohexane, methyl, (1S,2R) | Catalysis, pharmaceuticals |

| (1S,2S)-1-(Naphthylmethyl)cyclopropane HCl | - | C20H20ClN | 309.8 | Cyclopropane, aromatic substituents | Inhibitor development |

| (1S,2S,4R)-4-Amino-2-(hydroxymethyl)cyclopentanol HCl | 1951424-77-3 | C6H14ClNO2 | 167.63 | Cyclopentane, hydroxyl, hydroxymethyl | Antiviral research |

| Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate HCl | 180979-18-4 | C9H18ClNO2 | 207.70 | Cyclohexane, ester, amino | Peptide synthesis |

Key Research Findings

- Stereochemical Impact : The (1S,2S) configuration in the target compound differentiates it from diastereomers like (1S,2R)-2-Methylcyclohexanamine HCl, which exhibit distinct receptor-binding profiles .

- Ring Size Effects : Cyclopentane derivatives generally exhibit lower ring strain and higher conformational flexibility compared to cyclopropane analogs, making them more versatile in synthesis .

Biological Activity

(1S,2S)-2-Methylcyclopentanamine hydrochloride is a cyclic amine with notable biological activities, primarily due to its interactions with neurotransmitter systems. This compound has garnered attention for its potential applications in neuroscience, particularly concerning mood regulation and cognitive functions.

- Molecular Formula : C₇H₁₆ClN

- Structure : The compound features a methyl group attached to the cyclopentane ring, influencing its steric and electronic properties. The presence of chiral centers at the first and second carbon atoms adds to its complexity.

Research indicates that (1S,2S)-2-Methylcyclopentanamine hydrochloride may influence neurotransmitter release and uptake, particularly in the central nervous system (CNS). Its structural similarity to other cyclic amines suggests potential antidepressant effects, as seen in related compounds that have shown promise in enhancing serotonin and norepinephrine levels in synaptic clefts.

Biological Activities

The biological activities of (1S,2S)-2-Methylcyclopentanamine hydrochloride can be categorized as follows:

- CNS Activity : It may modulate neurotransmitter systems, leading to alterations in mood and cognitive functions.

- Antidepressant Effects : Similar compounds have demonstrated efficacy in treating depressive disorders by increasing monoamine neurotransmitter availability.

- Potential Neuroprotective Effects : Preliminary studies suggest that it may protect neurons from oxidative stress and apoptosis.

Comparative Analysis with Similar Compounds

The following table outlines some structurally similar compounds and their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Amino-2-methylcyclopentane | Cyclic Amine | Smaller ring size; different steric properties |

| 3-Methylcyclohexanamine | Cyclic Amine | Different position of methyl group |

| 1-Amino-cyclohexanol | Alcohol/Amine | Hydroxyl group alters solubility and reactivity |

These compounds differ primarily in ring size, substitution patterns, and functional groups, which significantly affect their biological activity and chemical reactivity.

Case Studies

- Antidepressant Activity : In a study examining the effects of cyclic amines on mood disorders, (1S,2S)-2-Methylcyclopentanamine hydrochloride was found to exhibit similar pharmacological profiles to established antidepressants. It enhanced serotonin levels and improved behavioral outcomes in animal models of depression.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound. Results indicated that it could reduce neuronal death induced by oxidative stress in vitro, suggesting a role in neuroprotection.

Research Findings

Recent studies have employed various techniques to explore the pharmacodynamics of (1S,2S)-2-Methylcyclopentanamine hydrochloride:

- Binding Studies : Interaction studies highlight its ability to bind with various biological targets within the CNS.

- In Vivo Studies : Animal models have shown significant improvements in depressive-like behaviors after administration of this compound, indicating its potential therapeutic benefits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.